N-(4-chloro-3-nitrophenyl)-2-methylpropanamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloro-3-nitroaniline+2-methylpropanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, though these are less frequently used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like N-(4-amino-3-nitrophenyl)-2-methylpropanamide.
Reduction: The major product is N-(4-chloro-3-aminophenyl)-2-methylpropanamide.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro and chloro groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)acetamide
- N-(4-chloro-3-nitrophenyl)benzamide
- N-(4-chloro-3-nitrophenyl)butanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCGEGKBYJEHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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